Ethyl 4-benzoylbenzoate

Description

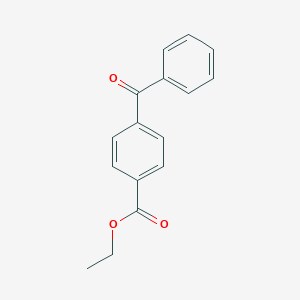

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJRBJRMVNCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341202 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-27-2 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-benzoylbenzoate via Friedel-Crafts Acylation

This guide provides a comprehensive technical overview for the synthesis of ethyl 4-benzoylbenzoate, a key intermediate in various industrial applications, including photoinitiators and pharmaceutical manufacturing. The core focus of this document is the Friedel-Crafts acylation, a robust and widely adopted method for C-C bond formation on aromatic rings. This whitepaper will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss critical parameters for reaction optimization, tailored for researchers, scientists, and professionals in drug development.

Foundational Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] In the synthesis of this compound, the reaction proceeds by acylating ethyl benzoate with benzoyl chloride. The presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[2]

The mechanism can be dissected into three primary stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (benzoyl chloride).[2] The aluminum chloride coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond.[2][3] This facilitates the cleavage of the bond, resulting in the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile.[2][3][4]

-

Electrophilic Attack: The π-electron system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic acylium ion.[4] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. The ester group (-COOEt) is a deactivating, meta-directing group. However, the reaction predominantly yields the para-substituted product, this compound. This regioselectivity is largely dictated by steric hindrance, which disfavors substitution at the ortho positions.[5]

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly added acyl group.[3] This regenerates the aromatic ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[4] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the acyl group.[3] This effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylation.[6]

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 4. websites.umich.edu [websites.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Fischer Esterification Protocol for Ethyl 4-benzoylbenzoate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 4-benzoylbenzoate via Fischer esterification. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Executive Summary: The "Why" Behind the "How"

This compound is a valuable compound, often utilized as a photoinitiator in polymer chemistry. The Fischer esterification is a classic, reliable, and scalable method for its synthesis from 4-benzoylbenzoic acid and ethanol.[1][2] This acid-catalyzed reaction is an equilibrium process, and a deep understanding of its mechanism and the factors influencing the equilibrium is paramount to achieving high yields and purity.[1][3] This guide will elucidate these factors, providing not just a protocol, but a self-validating system for the successful synthesis of the target ester.

The Chemical Core: Mechanism and Principles

The Fischer esterification is a nucleophilic acyl substitution reaction.[4] The overall transformation involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6]

The Six-Step Reaction Mechanism

The reaction proceeds through a series of reversible steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

-

Protonation of the Carbonyl: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 4-benzoylbenzoic acid. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid and reversible process that sets the stage for the elimination of a good leaving group.[1]

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a stable leaving group. The resulting intermediate is a resonance-stabilized carbocation.[5]

-

Reformation of the Carbonyl: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4]

Caption: Fischer Esterification Mechanism Workflow.

Leveraging Le Chatelier's Principle for Optimal Yield

Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[1][6] To maximize the yield of the desired ester, the equilibrium must be shifted to the right, in favor of the products. This is achieved by applying Le Chatelier's Principle in two primary ways:

-

Use of Excess Reactant: The reaction is typically carried out using a large excess of the alcohol (ethanol).[2][6][7] This high concentration of a reactant drives the equilibrium towards the formation of the ester.[6][7]

-

Removal of Water: As water is a product of the reaction, its removal from the system will also shift the equilibrium to the right.[3][4] While a Dean-Stark apparatus can be used for this purpose, the dehydrating properties of concentrated sulfuric acid also contribute to removing water as it is formed.[1][6][8]

A Validated Experimental Protocol

This protocol is designed to be a self-validating system, with each step and choice of reagent justified by established chemical principles.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 4-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | 10.0 g | 0.044 | Starting material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | 1.71 | Reactant and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | 0.037 | Catalyst and dehydrating agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction solvent |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Neutralizing agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for this compound Synthesis.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-benzoylbenzoic acid.

-

Add 100 mL of absolute ethanol to the flask and stir until the acid is mostly dissolved.

-

Causality: Using ethanol as the solvent ensures it is present in a large excess, driving the reaction forward.[7][9]

-

In a fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution. An exothermic reaction will occur.

-

Causality: Concentrated sulfuric acid serves the dual purpose of being a potent catalyst and a dehydrating agent.[8][10]

-

-

Reflux:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux using a heating mantle. The reaction should be maintained at reflux for 2-3 hours.

-

Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The condenser prevents the loss of volatile reactants and solvent.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water. The product may precipitate as a solid or oil.

-

Causality: This step quenches the reaction and precipitates the less water-soluble ester.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Causality: Neutralization removes the sulfuric acid catalyst and any unreacted 4-benzoylbenzoic acid (as its water-soluble sodium salt).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove any remaining water from the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.[11][12]

-

Decant or filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure this compound.

-

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product by comparing its Rf value to that of the starting material.

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.

-

Spectroscopic Analysis:

-

¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

-

¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbons of the ester and the ketone, as well as the aromatic carbons.[13]

-

IR Spectroscopy: Look for the characteristic C=O stretching frequencies for the ester and ketone functional groups.

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction (insufficient reflux time).- Equilibrium not sufficiently shifted.- Loss of product during work-up. | - Increase reflux time and monitor by TLC.- Ensure a large excess of ethanol is used.- Be careful during extractions; perform multiple extractions with smaller volumes of solvent. |

| Impure Product | - Incomplete neutralization.- Inefficient recrystallization. | - Ensure the aqueous layer is basic before extraction.- Use a minimal amount of hot solvent for recrystallization and allow for slow cooling. |

| Oily Product | - Presence of impurities lowering the melting point. | - Ensure thorough purification by recrystallization. A second recrystallization may be necessary. |

Conclusion

The Fischer esterification of 4-benzoylbenzoic acid is a robust and effective method for the synthesis of this compound. By understanding the reaction mechanism and the principles of chemical equilibrium, researchers can reliably achieve high yields of a pure product. This guide provides the necessary theoretical background and practical steps to empower scientists to successfully implement this important transformation in their laboratories.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

JoVE. (2020, March 26). Esterification - Concept. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]

-

JoVE. (2020, March 26). Esterification - Prep. Retrieved from [Link]

-

Quora. (2020, August 15). Why is sulfuric acid used in esterification?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, October 12). Ester formation at the liquid–solid interface. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. Retrieved from [Link]

-

YouTube. (2023, September 18). Esterification and Le Chatelier's Principle | Organic | Chemical Equilibrium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Video: Esterification - Concept [jove.com]

- 7. Video: Esterification - Prep [jove.com]

- 8. homework.study.com [homework.study.com]

- 9. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]

- 10. quora.com [quora.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 4-benzoylbenzoate for Scientific Professionals

Abstract

Ethyl 4-benzoylbenzoate is a bifunctional aromatic compound, integrating both an ester and a ketone (benzophenone) moiety. This unique structural arrangement makes it a molecule of significant interest in organic synthesis, polymer chemistry, and photochemistry. Primarily recognized for its role as a Type II photoinitiator, it is instrumental in UV curing and polymerization processes. Its utility also extends to being a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the essential physicochemical properties, spectroscopic profile, and practical handling protocols for this compound, tailored for researchers and development scientists.

Chemical Identity and Physicochemical Properties

This compound is systematically known as this compound. Its identity is unequivocally established by its CAS number and structural formula. The presence of the benzophenone chromophore and the ethyl ester group dictates its chemical behavior and physical characteristics.

Core Identifiers

The fundamental identifiers for this compound are crucial for accurate documentation and material sourcing.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Carboethoxybenzophenone, Benzoic acid, 4-benzoyl-, ethyl ester[1]

-

CAS Number: 15165-27-2[1]

-

Molecular Formula: C₁₆H₁₄O₃[1]

-

Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1]

Physicochemical Data Summary

The physical properties of a compound are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [Various Supplier Data] |

| Melting Point | 62-65 °C | [Various Supplier Data] |

| Boiling Point | >350 °C (decomposes) | [Predicted Data] |

| XLogP3 | 4.0 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 4 | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, chloroform, and ethyl acetate. | [2] |

Expert Insight: The high XLogP3 value of 4.0 indicates significant lipophilicity. This property is paramount when selecting solvent systems for reactions and purification (e.g., recrystallization or chromatography), favoring less polar organic solvents. Its insolubility in water is typical for aromatic esters of this size and is a key consideration for workup procedures, allowing for efficient extraction from aqueous phases.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides context for potential impurities and informs its reactivity in further synthetic steps.

Typical Synthesis Pathway: Fischer Esterification

The most common and industrially viable method for preparing this compound is the Fischer esterification of 4-benzoylbenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.

Caption: Fischer esterification of 4-benzoylbenzoic acid.

Causality Behind Experimental Choices:

-

Excess Ethanol: The reaction is an equilibrium. Le Châtelier's principle dictates that using ethanol as both the reactant and the solvent (in large excess) drives the equilibrium towards the product side, maximizing the yield.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Heat/Reflux: Esterification is often a slow process at room temperature. Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate significantly.

-

Water Removal: The water produced is a byproduct. In some setups, a Dean-Stark apparatus might be used with a co-solvent like toluene to azeotropically remove water, further pushing the reaction to completion.

Spectroscopic Profile for Structural Elucidation

The confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Logical workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

-

C=O (Ester) Stretch: A strong, sharp absorbance is expected around 1720-1725 cm⁻¹ .

-

C=O (Ketone) Stretch: A strong absorbance, typically at a lower wavenumber than the ester due to conjugation, is expected around 1660-1665 cm⁻¹ .

-

Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-O (Ester) Stretch: A strong peak in the 1300-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃):

-

~8.1-7.5 ppm (m, 9H): A complex series of multiplets corresponding to the nine aromatic protons. The disubstituted rings will show characteristic doublet patterns.

-

~4.4 ppm (q, J ≈ 7.1 Hz, 2H): A quartet for the methylene (-O-CH₂-) protons of the ethyl group, split by the adjacent methyl group.

-

~1.4 ppm (t, J ≈ 7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

-

-

¹³C NMR (in CDCl₃):

-

~195-196 ppm: Ketone carbonyl carbon.

-

~165-166 ppm: Ester carbonyl carbon.

-

~128-138 ppm: Aromatic carbons.

-

~61 ppm: Methylene carbon (-O-CH₂-).

-

~14 ppm: Methyl carbon (-CH₃).

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 254 , corresponding to the molecular weight of the compound.[1]

-

Base Peak: A very intense peak at m/z = 105 , corresponding to the stable benzoyl cation [C₆H₅CO]⁺.[1]

-

Other Key Fragments: A peak at m/z = 177 , resulting from the loss of the benzoyl group.[1]

Experimental Protocols

Adherence to standardized, validated protocols is essential for reproducible and reliable scientific outcomes.

Protocol for Purity Assessment by ¹H NMR

Objective: To confirm the identity and assess the purity of a synthesized or procured batch of this compound.

Materials:

-

This compound sample (~10-20 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pipettes, vial, spatula

Procedure:

-

Sample Preparation: Accurately weigh 15 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Cap the vial and gently swirl or vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution (sharp, symmetric TMS peak).

-

Set acquisition parameters: spectral width (~16 ppm), acquisition time (~4s), relaxation delay (2s), number of scans (16).

-

-

Data Acquisition & Processing:

-

Acquire the spectrum.

-

Apply Fourier transformation.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks.

-

-

Data Analysis (Self-Validation):

-

Identity Confirmation: Verify the presence of the characteristic quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl group and the aromatic signals (7.5-8.1 ppm).

-

Purity Assessment: The integration ratio of the aromatic protons to the CH₂ quartet to the CH₃ triplet should be close to 9:2:3. The absence of significant unassignable peaks indicates high purity. Check for residual solvent peaks (e.g., ethyl acetate, hexane) from purification.

-

Protocol for Solubility Determination

Objective: To qualitatively assess the solubility of this compound in common laboratory solvents.

Materials:

-

This compound (~10 mg per test)

-

Solvents: Deionized Water, Ethanol, Acetone, Hexane, Toluene, DMSO

-

Small test tubes or vials (1-2 mL)

-

Vortex mixer

Procedure:

-

Add ~10 mg of the compound to each of six separate, labeled test tubes.

-

To the first tube, add the first solvent dropwise (e.g., 0.1 mL increments) up to a total of 1 mL, vortexing for 30 seconds after each addition.

-

Observe and record if the solid dissolves completely.

-

Categorize the solubility:

-

Soluble: Dissolves completely in <1 mL.

-

Sparingly Soluble: Some solid remains, but a significant portion dissolves.

-

Insoluble: No visible dissolution.

-

-

Repeat steps 2-4 for each of the remaining solvents.

Expected Results: The compound will be insoluble in water, sparingly soluble in hexane, and readily soluble in ethanol, acetone, toluene, and DMSO. This aligns with its lipophilic and moderately polar nature.

Safety and Handling

Proper handling ensures laboratory safety and maintains the integrity of the chemical.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves when handling the compound.[3][4]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[3][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[4][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[4]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 570996, this compound. Retrieved from [Link].

-

Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of ethyl benzoate. Retrieved from [Link].

Sources

An In-depth Technical Guide to Ethyl 4-benzoylbenzoate for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 4-benzoylbenzoate, a versatile molecule with significant applications in chemical synthesis and polymer chemistry, particularly relevant to the fields of research, and drug development. This document delves into its fundamental properties, synthesis, and key applications, with a focus on its role as a photoinitiator.

Core Molecular Identity

This compound is an organic compound characterized by a benzophenone core structure with an ethyl ester group at the para position of one of the phenyl rings. This unique structure imparts properties that make it a valuable tool in various chemical transformations.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 15165-27-2 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Carboethoxybenzophenone, 4-Ethoxycarbonylbenzophenone, Benzoic acid, 4-benzoyl-, ethyl ester | [1] |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

This compound can be synthesized through several established organic chemistry reactions. The two most common and reliable methods are Fischer-Speier Esterification and Friedel-Crafts Acylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Fischer-Speier Esterification

This is a classic and straightforward method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 4-benzoylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Diagram 2: Fischer-Speier Esterification for the Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound via Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-benzoylbenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Friedel-Crafts Acylation

An alternative synthesis route is the Friedel-Crafts acylation of ethyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the benzoyl group onto the ethyl benzoate ring, primarily at the para position due to the directing effect of the ester group.[2][3]

Key Applications in Research and Drug Development

The benzophenone moiety in this compound is a well-known chromophore, making it a highly effective photoinitiator. This property is extensively utilized in photopolymerization reactions, which have found numerous applications in drug delivery and medical device fabrication.

Role as a Type II Photoinitiator

This compound functions as a Type II photoinitiator. Upon absorption of UV light, the benzophenone chromophore is excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁). This excited triplet state does not directly generate radicals but abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to produce a ketyl radical and an amine-derived radical. These radicals then initiate the polymerization of monomers.[4][5]

Diagram 3: Mechanism of Type II Photoinitiation

Caption: Simplified mechanism of this compound as a Type II photoinitiator.

Applications in Photopolymerized Hydrogels for Drug Delivery

Photopolymerization is a cornerstone technique for the fabrication of hydrogels used in controlled drug release and tissue engineering. This compound, in conjunction with a suitable co-initiator, can be employed to initiate the cross-linking of hydrogel precursors upon exposure to UV light. This allows for the in-situ formation of drug-loaded hydrogels with precise control over their shape and size.[6][7][8]

Workflow: Fabrication of a Drug-Loaded Hydrogel

-

Formulation: A precursor solution is prepared by dissolving a hydrophilic polymer (e.g., polyethylene glycol diacrylate - PEGDA), the active pharmaceutical ingredient (API), this compound, and a co-initiator in a biocompatible solvent.

-

Molding: The precursor solution is placed in a mold of the desired shape and dimensions.

-

Photopolymerization: The mold is exposed to UV light of an appropriate wavelength to activate the photoinitiator. This initiates the polymerization and cross-linking of the PEGDA, entrapping the API within the hydrogel matrix.

-

Purification: The resulting hydrogel is washed to remove any unreacted components.

This method offers several advantages, including rapid curing at ambient temperatures, spatial and temporal control over the polymerization process, and the ability to encapsulate sensitive drugs without the need for harsh chemicals or high temperatures.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use. Below is a summary of its key physicochemical and spectroscopic properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 42 - 44 °C | Based on data for the closely related Ethyl 4-(benzyloxy)benzoate.[9] |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | General solubility for similar esters. |

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons in the two phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the ketone and ester groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, and the aromatic carbons.[10][11] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 254. |

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound for researchers and scientists, particularly those in the field of drug development. Its well-defined chemical properties and its function as a Type II photoinitiator make it a key component in the fabrication of advanced drug delivery systems and medical devices. A thorough understanding of its synthesis, mechanism of action, and handling is essential for its successful application in innovative research and development projects.

References

-

Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-ethylbenzoate. Retrieved from [Link]

-

Raber, D. J., et al. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]

-

RSC Education. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl benzoate. Retrieved from [Link]

-

Academia. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Water-Soluble Photoinitiators in Biomedical Applications. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Retrieved from [Link]

- Google Patents. (n.d.). WO2016000477A1 - (4-phenyl benzoyl) benzoate and use thereof as photoinitiator.

-

National Center for Biotechnology Information. (n.d.). Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photoresponsive nanoparticles for drug delivery. Retrieved from [Link]

-

YouTube. (2025). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Photoinitiators for Medical Applications—The Latest Advances. Retrieved from [Link]

Sources

- 1. This compound | C16H14O3 | CID 570996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

Solubility of Ethyl 4-benzoylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-benzoylbenzoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. In the absence of extensive published quantitative data for this specific compound, this guide establishes a robust theoretical framework for predicting and understanding its solubility behavior. By leveraging the principle of "like dissolves like" and the Hansen Solubility Parameters (HSP) of analogous compounds—benzophenone and ethyl benzoate—we offer expert insights into solvent selection. Furthermore, a detailed, self-validating experimental protocol for the gravimetric determination of solubility is provided, empowering researchers to generate precise data tailored to their specific needs. This guide is structured to deliver not just procedural steps, but the causal reasoning behind experimental design, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a fundamental physicochemical property that governs its behavior in various systems.[1] For drug development professionals, solubility is a cornerstone of formulation design, directly impacting bioavailability and therapeutic efficacy. In materials science, it dictates the choice of solvents for synthesis, purification, and film formation. This compound (C₁₆H₁₄O₃, Molar Mass: 254.28 g/mol ) is a molecule of interest in these fields, and a thorough understanding of its solubility is paramount for its effective application.[2]

This guide will delve into the theoretical underpinnings of solubility, provide predictive insights into the behavior of this compound in a range of organic solvents, and offer a detailed experimental protocol for the precise determination of its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3] The widely cited principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]

Molecular Structure and Polarity of this compound

This compound possesses a molecular structure characterized by a central biphenyl ketone core with an ethyl ester substituent. This structure imparts a moderate polarity to the molecule. The presence of two aromatic rings contributes to its nonpolar character, while the carbonyl and ester functional groups introduce polar moments. This dual nature suggests that its solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be described by a unique set of these three parameters. The principle of "like dissolves like" is quantified by the Hansen solubility parameter distance (Ra) between a solute and a solvent. A smaller Ra value indicates a higher affinity and, therefore, greater solubility. The concept of a "solubility sphere" is often used, where a solute is likely to be soluble in any solvent that falls within a certain radius (R₀) of its own HSP values.[7]

Predicted Solubility of this compound in Common Organic Solvents

In the absence of direct quantitative data, we can infer the solubility of this compound by analyzing the known solubility of structurally similar compounds.

-

Benzophenone is a nonpolar aromatic ketone that is practically insoluble in water but soluble in various organic solvents.

-

Ethyl benzoate is an ester that is also sparingly soluble in water but miscible with many organic solvents.[8]

Based on these analogs, this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with moderate polarity. The following table provides an estimated solubility profile.

Table 1: Estimated Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group can engage in dipole-dipole interactions with the carbonyl and ester groups of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Very High | The carbonyl group of the solvent closely matches the polarity of the benzophenone moiety, leading to strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Very High | As an ester itself, this compound is expected to be highly compatible with ester solvents due to similar intermolecular forces.[9][10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic rings of the solute will interact favorably with the aromatic solvent via π-π stacking. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a polarity that is well-suited to solvate both the polar and nonpolar regions of the molecule. |

Disclaimer: The solubility predictions in this table are estimations based on the principle of "like dissolves like" and the known solubility of structurally similar compounds. For precise quantitative data, experimental determination is necessary.

Experimental Determination of Solubility: A Gravimetric Approach

The following protocol details a reliable and self-validating gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.[11][12]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum oven

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for 24-48 hours. The extended time ensures that the system reaches thermodynamic equilibrium.

-

-

Sampling:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature crystallization, the syringe can be pre-warmed to the equilibration temperature.

-

Attach a syringe filter to the syringe and dispense a portion of the solution into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Immediately record the weight of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate. This process can be expedited by using a gentle stream of nitrogen or by placing the dish in a vacuum oven at a temperature below the boiling point of the solvent.

-

Once the solvent has completely evaporated, dry the dish containing the solid residue to a constant weight in an oven.

-

Allow the dish to cool to room temperature in a desiccator before recording the final weight.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved solid (solute) and the weight of the solvent.

-

Express the solubility in appropriate units, such as g/100 g of solvent or mg/mL.

-

Visualizing Solubility with the Hansen Solubility Sphere

The concept of the Hansen Solubility Sphere provides a visual tool for predicting solubility. A solute is predicted to be soluble in a solvent if the solvent's HSP coordinates fall within the solute's solubility sphere.

Caption: Hansen Solubility Sphere illustrating the concept of solubility prediction.

Safety and Handling

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, a lab coat, and solvent-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of specific hazards.

Conclusion

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570996, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

-

OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025, May 1). Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]

-

NBchao.Com. (n.d.). What are ester solvents? Terms. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 4-pentanoylbenzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). The ethyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Harper College. (2010, July 28). Ethyl benzoate.pdf. Retrieved from [Link]

-

Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. This compound | C16H14O3 | CID 570996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. paint.org [paint.org]

- 8. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

1H NMR and 13C NMR spectral data of Ethyl 4-benzoylbenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-benzoylbenzoate

Introduction: Elucidating Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's structure is paramount, as structure dictates function. This guide provides an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound, a key intermediate and structural motif in various chemical syntheses. By dissecting its spectral data, we will not only confirm its identity but also illustrate the fundamental principles of spectral interpretation that are critical for scientific research.

This compound (C₁₆H₁₄O₃) is a bifunctional molecule containing both a ketone and an ester group, linked by a biphenyl-like system. This unique electronic environment creates a distinct and informative NMR fingerprint. This document will serve as a technical reference, explaining the causality behind the observed chemical shifts, splitting patterns, and signal assignments, grounded in the principles of chemical structure and magnetic environments.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecular structure of this compound and identify the unique, or magnetically non-equivalent, proton and carbon atoms. The molecule's asymmetry means that each aromatic proton and carbon, with a few exceptions, will have a distinct chemical environment.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and the connectivity of adjacent protons (splitting). The electron-withdrawing nature of the two carbonyl groups significantly deshields the aromatic protons, shifting them downfield.

Data Summary: ¹H NMR of this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 8.15 | Doublet | 2H | ~8.0 | H3/H5 |

| 2 | 7.85 | Doublet | 2H | ~8.0 | H2/H6 |

| 3 | 7.78 | Multiplet | 2H | - | H2'/H6' |

| 4 | 7.65 | Multiplet | 1H | - | H4' |

| 5 | 7.50 | Multiplet | 2H | - | H3'/H5' |

| 6 | 4.41 | Quartet | 2H | 7.1 | Hα (-OCH₂CH₃) |

| 7 | 1.40 | Triplet | 3H | 7.1 | Hβ (-OCH₂CH₃) |

Note: Predicted values are based on spectral data of similar compounds like ethyl benzoate and benzophenone.[1]

Expert Interpretation

-

Aromatic Region (7.50-8.15 ppm): The nine aromatic protons are split into distinct signals. The protons on the benzoate ring (H2/H6 and H3/H5) are expected to appear as two distinct doublets due to the strong deshielding effect of the adjacent carbonyl groups and the para-substitution pattern. The protons on the benzoyl ring (H2'/H6', H3'/H5', H4') will resemble those of benzophenone, appearing as multiplets further upfield compared to the benzoate protons.[2][3]

-

Ethyl Group (1.40 and 4.41 ppm): The ethyl ester protons give rise to a classic, easily identifiable pattern.

-

The -CH₂- (Hα) protons are adjacent to the ester oxygen, which strongly deshields them, resulting in a downfield shift to approximately 4.41 ppm. They are split by the three neighboring -CH₃ protons, resulting in a quartet (n+1 = 3+1 = 4).

-

The -CH₃ (Hβ) protons are more shielded, appearing upfield around 1.40 ppm. They are split by the two neighboring -CH₂- protons, resulting in a triplet (n+1 = 2+1 = 3). The coupling constant (J) for both the quartet and the triplet will be identical (~7.1 Hz), confirming their connectivity.

-

Caption: ¹H-¹H spin-spin coupling relationships in this compound.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 MHz).

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, making it an excellent tool for identifying functional groups.

Data Summary: ¹³C NMR of this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~196.0 | C=O (Ketone) |

| 2 | ~165.5 | C=O (Ester) |

| 3 | ~143.0 | C4 |

| 4 | ~137.0 | C1' |

| 5 | ~132.5 | C4' |

| 6 | ~130.0 | C2'/C6' & C3/H5 |

| 7 | ~129.5 | C2/C6 |

| 8 | ~128.5 | C3'/C5' |

| 9 | ~128.0 | C1 |

| 10 | 61.5 | Cα (-OC H₂CH₃) |

| 11 | 14.3 | Cβ (-OCH₂C H₃) |

Note: Predicted values are based on spectral data of similar compounds like ethyl benzoate and benzophenone derivatives.[5][6]

Expert Interpretation

-

Carbonyl Carbons (>160 ppm): The two carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl (~196.0 ppm) is typically found further downfield than the ester carbonyl (~165.5 ppm), a key distinguishing feature.[1][5]

-

Aromatic Carbons (128-143 ppm): The twelve aromatic carbons produce several distinct signals. The quaternary carbons (C1, C4, C1') are generally weaker in intensity and their shifts are heavily influenced by the attached substituent. For example, C4, attached to the electron-withdrawing ester carbonyl, is significantly deshielded.

-

Ethyl Group Carbons (<70 ppm):

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃, due to the lower natural abundance of ¹³C.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

-

Acquisition: Use a standard proton-decoupled pulse sequence. This involves irradiating the protons while observing the carbon signals, which collapses all C-H coupling and enhances the signal-to-noise ratio (Nuclear Overhauser Effect).

-

Parameters: A longer acquisition time and a larger number of scans are required compared to ¹H NMR.

-

Processing: The data is processed using Fourier transformation, similar to the ¹H spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when analyzed systematically, confirms its molecular architecture. Key features include the characteristic quartet-triplet pattern of the ethyl group, the downfield signals of the deshielded aromatic protons, and the distinct resonances of the ketone and ester carbonyl carbons in the ¹³C spectrum. This guide demonstrates how a foundational understanding of chemical principles, combined with empirical data from analogous structures, allows for a confident and complete assignment of the NMR spectra. For professionals in drug discovery and chemical research, this level of detailed analysis is fundamental to verifying molecular identity, ensuring purity, and ultimately, understanding chemical reactivity and biological function.

References

-

University of Calgary. (n.d.). CSD Solution #13. Department of Chemistry. Retrieved from [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]

-

Brainly. (2023). Annotate the benzophenone and triphenyl methanol NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem Compound Database. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

PubMed. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Brainly. (2023). Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

Sources

Introduction: Elucidating the Molecular Vibrations of Ethyl 4-benzoylbenzoate

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Ethyl 4-benzoylbenzoate

This compound is a compound of significant interest in various chemical syntheses, serving as a versatile building block. Its molecular architecture, featuring a benzophenone core linked to an ethyl ester, presents a rich landscape for vibrational spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for confirming the identity and assessing the purity of such compounds.[1] This guide provides a comprehensive exploration of the FTIR spectrum of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the expected spectral features, a practical guide to obtaining a high-quality spectrum, and a detailed interpretation of the resulting data.

The Foundation: Understanding FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] An FTIR spectrometer utilizes an interferometer to measure the absorption of all infrared frequencies simultaneously, offering a rapid and sensitive analysis.[3] The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" for a given compound.[1]

The Analyte: Molecular Structure of this compound

To predict and interpret the FTIR spectrum of this compound, a thorough understanding of its molecular structure is paramount. The molecule comprises several key functional groups that will give rise to characteristic absorption bands:

-

An Aromatic Ketone: A carbonyl group (C=O) conjugated with two phenyl rings.

-

An Aromatic Ester: An ester group (-COO-) where the carbonyl is conjugated to a phenyl ring.

-

An Ethyl Group: An aliphatic ethyl chain (-CH₂CH₃) attached to the ester oxygen.

-

Disubstituted Benzene Rings: Two benzene rings, one para-substituted and the other monosubstituted.

Caption: Molecular structure of this compound.

Predicting the FTIR Spectrum of this compound

The FTIR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 3000-2850 | Alkyl C-H | C-H Stretch | Medium |

| ~1725 | Ester C=O | Carbonyl Stretch | Strong |

| ~1665 | Ketone C=O | Carbonyl Stretch | Strong |

| 1600-1450 | Aromatic C=C | C=C Ring Stretch | Medium to Weak (multiple bands) |

| 1300-1250 | Aromatic Ester | Asymmetric C-O Stretch | Strong |

| 1150-1050 | Aromatic Ester | Symmetric C-O Stretch | Strong |

| Below 900 | Aromatic C-H | C-H Out-of-plane Bending | Medium to Strong |

The Carbonyl Region (1800-1650 cm⁻¹): A Tale of Two C=O Bonds

This region is perhaps the most diagnostic for this compound. The presence of two distinct carbonyl groups, an ester and a ketone, will give rise to two strong absorption bands.

-

Ester C=O Stretch (~1725 cm⁻¹): The ester carbonyl is expected to absorb at a higher frequency. For aromatic esters, this peak typically appears in the 1730-1715 cm⁻¹ range.[4] The electron-withdrawing nature of the adjacent benzoyl group may slightly increase this frequency.

-

Ketone C=O Stretch (~1665 cm⁻¹): The ketone carbonyl is conjugated with two aromatic rings. This conjugation delocalizes the pi electrons of the C=O bond, weakening it and thus lowering the stretching frequency to the 1685-1666 cm⁻¹ range.[5]

The C-H Stretching Region (3100-2850 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the two benzene rings will produce absorptions in this region. These peaks are typically of medium to weak intensity.[6]

-

Alkyl C-H Stretch (3000-2850 cm⁻¹): The C-H bonds of the ethyl group (-CH₂CH₃) will give rise to characteristic stretching vibrations in this range.[6]

The Fingerprint Region (Below 1600 cm⁻¹)

This region contains a wealth of information arising from complex vibrational modes, including C-C stretching, C-O stretching, and various bending vibrations. While complex, several key features are expected for this compound.

-

Aromatic C=C Ring Stretches (1600-1450 cm⁻¹): The carbon-carbon double bonds within the benzene rings will produce a series of sharp, medium-intensity bands in this region.[7]

-

Ester C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[8][9] One is an asymmetric C-O stretch, often found between 1300-1250 cm⁻¹, and the other is a symmetric C-O stretch, typically between 1150-1000 cm⁻¹.[4]

-

Aromatic C-H Bending (Below 900 cm⁻¹): The out-of-plane bending of the C-H bonds on the aromatic rings gives rise to strong absorptions that are diagnostic of the substitution pattern. For the para-substituted ring, a strong band is expected in the 860-800 cm⁻¹ range. The monosubstituted ring will show strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Experimental Protocol: Acquiring the FTIR Spectrum

A reliable FTIR spectrum of this compound, which is a solid at room temperature, can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[10]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent to remove any residues from previous analyses.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is crucial as it measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[10]

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

Caption: Workflow for FTIR analysis using ATR.

Conclusion: A Vibrational Signature of this compound

The FTIR spectrum of this compound provides a detailed and definitive fingerprint of its molecular structure. The key to a successful interpretation lies in a systematic approach, starting from the high-frequency C-H stretches and moving to the highly diagnostic carbonyl region, and finally, corroborating the structure with the complex patterns in the fingerprint region. The distinct separation of the ester and ketone carbonyl stretches, coupled with the characteristic bands of the aromatic and aliphatic moieties, allows for unambiguous identification and purity assessment. This guide provides the foundational knowledge for researchers to confidently employ FTIR spectroscopy in their work with this compound and related compounds.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). What sample is needed for FTIR? Retrieved from [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]

- 2. jascoinc.com [jascoinc.com]

- 3. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. edinst.com [edinst.com]

A Comprehensive Guide to the Mass Spectrometry Analysis of Ethyl 4-benzoylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-benzoylbenzoate is a compound of significant interest in organic synthesis and industrial applications, often serving as a key intermediate or photoinitiator. Its structural characterization and quantification are critical for quality control, reaction monitoring, and safety assessment. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides the definitive analytical solution for its identification and quantification. This guide offers a detailed exploration of the mass spectrometric analysis of this compound, presenting field-proven protocols, an in-depth analysis of its fragmentation patterns, and the scientific rationale behind methodological choices. We provide step-by-step workflows for both GC-MS and LC-MS, designed to ensure robust and reproducible results for researchers in academic and industrial settings.

Introduction to this compound

This compound (C₁₆H₁₄O₃) is a benzophenone derivative characterized by an ethyl ester group para-substituted on one of the phenyl rings. This bifunctional nature makes it a valuable building block in chemical synthesis and a component in various formulations. A thorough understanding of its physicochemical properties is fundamental to developing appropriate analytical methodologies.

Chemical Structure and Properties

The structure consists of a central carbonyl bridge linking two phenyl rings, with one ring functionalized with an ethyl carboxylate group. This structure dictates its analytical behavior, including its solubility, volatility, and ionization characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |

| Molecular Weight | 254.28 g/mol | PubChem[1] |

| Exact Mass | 254.0943 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15165-27-2 | PubChem[1] |

The rationale for using mass spectrometry for the analysis of this compound stems from the technique's unparalleled sensitivity, specificity, and ability to provide structural information. It is indispensable for confirming molecular weight, elucidating structural features through fragmentation analysis, identifying impurities, and quantifying the analyte in complex matrices.

Core Principles of Mass Spectrometry for Analysis

The selection of an appropriate ionization technique is the most critical parameter in designing a mass spectrometry experiment. For this compound, the choice is primarily between Electron Ionization (EI), typically coupled with GC, and soft ionization techniques like Electrospray Ionization (ESI), used with LC.

-